

(R)-Oxybutynin-d10: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: (R)-Oxybutynin-d10

Cat. No.: B15616525

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Introduction

(R)-Oxybutynin-d10 is a stable isotope-labeled version of (R)-Oxybutynin, the more pharmacologically active enantiomer of the anticholinergic agent oxybutynin. This deuterated analog serves as an invaluable tool in pharmacokinetic, metabolic, and bioequivalence studies, primarily as an internal standard for mass spectrometry-based quantification. Its use allows for precise and accurate measurement of (R)-Oxybutynin in complex biological matrices by correcting for variability in sample preparation and instrument response. This technical guide provides an in-depth overview of the commercial availability of **(R)-Oxybutynin-d10**, its key quantitative specifications, and a detailed experimental protocol for its application in bioanalytical methods.

Commercial Suppliers and Availability

(R)-Oxybutynin-d10 and its hydrochloride salt are available from specialized chemical suppliers that produce stable isotope-labeled compounds for research purposes. The primary form available is the free base, though the hydrochloride salt of the deuterated racemate is also common. Researchers should always verify the specific enantiomeric and isotopic purity from the supplier's certificate of analysis for their specific application.

Supplier	Product Name	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Representative Purity
Pharmaffiliates	(R)-Oxybutynin d10[1][2]	PA STI 089085[1][2]	C ₂₂ H ₂₁ D ₁₀ NO ₃	367.56[1][2]	Isotopic Enrichment: ≥98% Chemical Purity: >99% [3][4]
Pharmaffiliates	Oxybutynin-d10 Hydrochloride [1]	PA STI 088094[1]	C ₂₂ H ₂₂ D ₁₀ ClNO ₃	404.01[1]	Isotopic Enrichment: ≥98% Chemical Purity: >99% [3][4]
TLC Pharmaceutical Standards	Oxybutynin-d10 HCl	O-071	C ₂₂ H ₂₁ D ₁₀ NO ₃ ·HCl	404.02[5]	Isotopic Enrichment: ≥98% Chemical Purity: >99% [3][4]

Note: Purity specifications are representative and may vary by batch. It is crucial to consult the Certificate of Analysis provided by the supplier for lot-specific data.[4]

Experimental Protocol: Quantification of (R)-Oxybutynin in Human Plasma using (R)-Oxybutynin-d10 by LC-MS/MS

This protocol provides a detailed methodology for the quantitative analysis of (R)-Oxybutynin in human plasma, employing **(R)-Oxybutynin-d10** as an internal standard. This method is typical for pharmacokinetic studies.

1. Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL):
 - Accurately weigh approximately 1 mg of (R)-Oxybutynin and **(R)-Oxybutynin-d10** reference standards into separate volumetric flasks.
 - Dissolve in methanol to a final volume of 1 mL to obtain a concentration of 1 mg/mL for each.
- Working Standard Solutions:
 - Prepare a series of working standard solutions of (R)-Oxybutynin by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to construct the calibration curve.
- Internal Standard (IS) Working Solution (100 ng/mL):
 - Dilute the **(R)-Oxybutynin-d10** primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

2. Sample Preparation (Liquid-Liquid Extraction)

- To 200 μ L of human plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 20 μ L of the 100 ng/mL **(R)-Oxybutynin-d10** internal standard working solution.
- Vortex the mixture for 10 seconds.
- Add 100 μ L of 0.1 M sodium hydroxide to basify the sample.
- Add 1 mL of methyl tert-butyl ether as the extraction solvent.
- Vortex vigorously for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried residue in 200 μ L of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

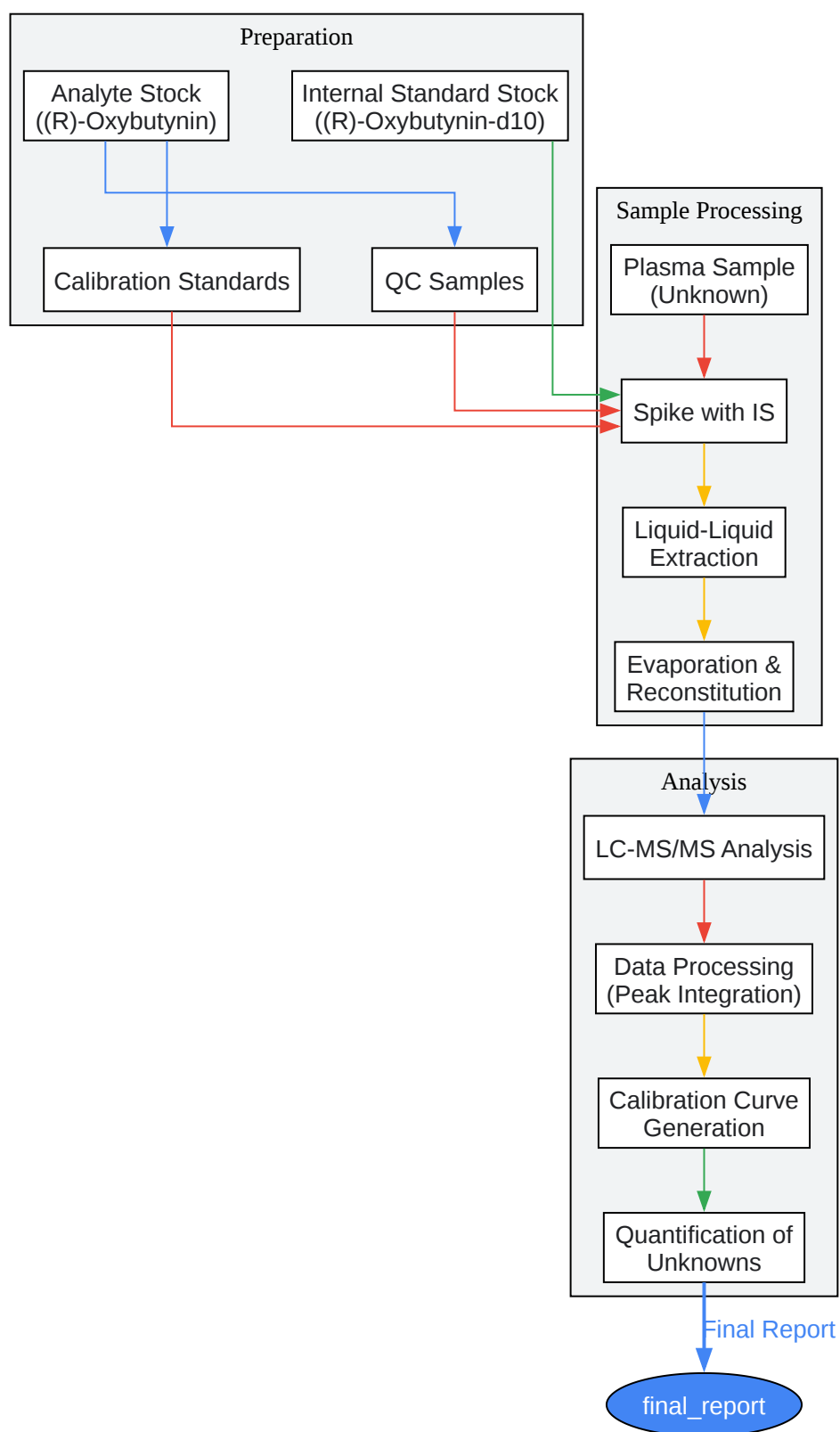
- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m) is suitable.
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 40°C
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions (Precursor Ion \rightarrow Product Ion):
 - (R)-Oxybutynin: m/z 358.3 \rightarrow 142.2
 - **(R)-Oxybutynin-d10**: m/z 368.3 \rightarrow 142.2
 - Note: Mass transitions should be optimized for the specific instrument being used.

4. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of (R)-Oxybutynin to **(R)-Oxybutynin-d10** against the nominal concentration of the calibration standards.
- Perform a linear regression analysis with a $1/x^2$ weighting factor.
- Determine the concentration of (R)-Oxybutynin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a typical bioanalytical study utilizing **(R)-Oxybutynin-d10** as an internal standard.



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Caption: Bioanalytical workflow using a deuterated internal standard.

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